REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:16]=[C:15](C(O)=O)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C2C(=CC=CC=2)C=CC=1.C(=O)=O>>[C:1]1([C:7]2[CH:16]=[CH:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C(=C1)C(=O)O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
oxide
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 200° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1-liter capacity flask equipped with N2 -bleeding tube
|
Type
|
TEMPERATURE
|
Details
|
The flask was heated
|
Type
|
TEMPERATURE
|
Details
|
maintained at 200° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to evolve at about 120° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered by suction
|
Type
|
FILTRATION
|
Details
|
using filter aid and ether
|
Type
|
CUSTOM
|
Details
|
Ether was evaporated from the filtrate in a vacuum evaporator
|
Type
|
DISTILLATION
|
Details
|
the residue was subjected to fractional distillation under vacuum
|
Type
|
CUSTOM
|
Details
|
A fraction was collected at 140° C./0.2 mmHG-155° C./0.5 mmHg which
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |